molecular formula C10H18O B15138628 Linalool-13C3

Linalool-13C3

Cat. No.: B15138628
M. Wt: 157.23 g/mol
InChI Key: CDOSHBSSFJOMGT-UGJYMQHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linalool-13C3 is a stable isotope-labeled compound of linalool, a naturally occurring monoterpene alcohol. Linalool is widely found in various plants and is known for its pleasant floral scent. The isotope labeling with carbon-13 (13C) makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways, environmental fate, and chemical reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool-13C3 can be synthesized through several methods. One common approach involves the chemical synthesis of linalool followed by the incorporation of carbon-13 isotopes. This can be achieved through the use of 13C-labeled precursors in the synthesis process. For example, the use of 13C-labeled acetylene in the synthesis of linalool can result in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques and isotope labeling technologies. High-pressure homogenization and response surface methodology-central composite design are often employed to optimize the production process . Additionally, microbial fermentation using genetically engineered strains has been explored as an environmentally friendly and economically viable method for producing enantiopure linalool .

Chemical Reactions Analysis

Types of Reactions

Linalool-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of secondary organic aerosols and other transformation products .

Common Reagents and Conditions

Common reagents used in the oxidation of this compound include hydroxyl radicals (·OH) and peroxy radicals (RO2·). These reactions often occur under atmospheric conditions, both indoors and outdoors . Reduction reactions may involve the use of hydrogen gas (H2) and metal catalysts, while substitution reactions can be facilitated by halogenating agents.

Major Products Formed

The major products formed from the oxidation of this compound include acetone and other low-volatility compounds . These products are of interest due to their potential impact on atmospheric chemistry and human health.

Scientific Research Applications

Linalool-13C3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Linalool-13C3 can be compared with other similar compounds, such as linalyl acetate and geranyl acetate. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example:

This compound stands out due to its isotope labeling, which enhances its utility in scientific research by allowing precise tracking and analysis of its behavior in various systems.

Properties

Molecular Formula

C10H18O

Molecular Weight

157.23 g/mol

IUPAC Name

3-methyl-7-(113C)methyl(7,8-13C2)octa-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2+1,3+1,9+1

InChI Key

CDOSHBSSFJOMGT-UGJYMQHBSA-N

Isomeric SMILES

CC(CCC=[13C]([13CH3])[13CH3])(C=C)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Origin of Product

United States

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